4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE
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Overview
Description
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazinoindole core, which is known for its diverse biological activities. The presence of a morpholine ring further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE typically involves multiple steps. One common method starts with the preparation of the triazinoindole core. This is achieved by condensing isatin with thiosemicarbazide to form the triazinoindole scaffold . The resulting compound is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It binds to DNA via non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it interacts with proteins such as human serum albumin (HSA), causing conformational modulations in specific microenvironments . These interactions are crucial for its biological activities, including its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is unique due to the presence of both the triazinoindole core and the morpholine ring. This combination enhances its chemical stability and biological activity, making it more versatile compared to similar compounds. Its ability to interact with both DNA and proteins further distinguishes it from other triazinoindole derivatives.
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C15H17N5OS/c1-2-4-12-11(3-1)13-14(16-12)17-15(19-18-13)22-10-7-20-5-8-21-9-6-20/h1-4H,5-10H2,(H,16,17,19) |
InChI Key |
QPESVTBTQVSHRG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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